1-{benzyl[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
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Overview
Description
1-{benzyl[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound that features a triazole ring, a benzyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
The synthesis of 1-{benzyl[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as copper(I) for the azide-alkyne cycloaddition (click chemistry) and various organic solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to modify the functional groups attached to the triazole ring.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents
Scientific Research Applications
1-{benzyl[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: The compound is used to investigate the binding interactions with various biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can act as a hydrogen bond acceptor and donor, facilitating binding to the target enzyme. This interaction can inhibit the enzyme’s activity, leading to the desired biological effect .
Comparison with Similar Compounds
Similar compounds include other triazole-containing molecules, such as:
1-benzyl-1H-1,2,3-triazole: Known for its antimicrobial properties.
1-phenyl-1H-1,2,3-triazole: Studied for its anticancer activity.
1-(4-methoxyphenyl)-1H-1,2,3-triazole: Investigated for its anti-inflammatory effects. Compared to these compounds, 1-{benzyl[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is unique due to its additional functional groups, which may enhance its binding affinity and specificity for certain biological targets .
Properties
Molecular Formula |
C26H31N5O2S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
1-[benzyl-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H31N5O2S/c1-19-10-9-11-20(2)23(19)29-24(33)26(14-7-4-8-15-26)31(16-21-12-5-3-6-13-21)22(32)17-34-25-27-18-28-30-25/h3,5-6,9-13,18H,4,7-8,14-17H2,1-2H3,(H,29,33)(H,27,28,30) |
InChI Key |
MRYBYWTXHKUSEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)C(=O)CSC4=NC=NN4 |
Origin of Product |
United States |
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